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molecular formula C12H11NO2S B8550576 5-(3-Amino-phenyl)-thiophene-2-carboxylic acid methyl ester

5-(3-Amino-phenyl)-thiophene-2-carboxylic acid methyl ester

Cat. No. B8550576
M. Wt: 233.29 g/mol
InChI Key: WDCIZDDNWOQSBD-UHFFFAOYSA-N
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Patent
US06274620B1

Procedure details

A mixture of compound N-1 (1.6 g, 7.20 mmol), 3-aminophenylboronic acid hemisulfate (1.60 g, 8.60 mmol), Palladium tetrakis triphenylphosphine (0.25 g, 0.216 mmol), sodium carbonate (40 mL, 2M, 82 mmol) in DMF (100 mL) was stirred for 2 hrs at 80° C. overnight. The solvent was removed and the crude reaction product was taken up in ethyl acetate (40 mL). The solution was washed with 5% solution of hydrochloric acid (30 mL), then with saturated sodium chloride solution (30 mL), dried over sodium sulfate and evaporated. Purification of the residue on silica gel (1:1 hexanes-EtOAc) gave 0.790 g of compound N-2 (48% yield).
Name
3-aminophenylboronic acid hemisulfate
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Palladium tetrakis triphenylphosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[S:1](O)(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[C:9](B(O)O)[CH:10]=[CH:11][CH:12]=1.N[C:17]1[CH:18]=[C:19](B(O)O)C=C[CH:22]=1.[C:26](=[O:29])([O-])[O-].[Na+].[Na+].CN([CH:35]=[O:36])C>C(OCC)(=O)C>[CH3:26][O:29][C:35]([C:22]1[S:1][C:19]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([NH2:6])[CH:8]=2)=[CH:18][CH:17]=1)=[O:36] |f:0.1.2,3.4.5|

Inputs

Step One
Name
3-aminophenylboronic acid hemisulfate
Quantity
1.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1C=C(C=CC1)B(O)O.NC=1C=C(C=CC1)B(O)O
Name
Palladium tetrakis triphenylphosphine
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hrs at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude reaction product
WASH
Type
WASH
Details
The solution was washed with 5% solution of hydrochloric acid (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution (30 mL), dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel (1:1 hexanes-EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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